molecular formula C9H17NO5 B1358101 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid CAS No. 856417-65-7

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid

Cat. No. B1358101
M. Wt: 219.23 g/mol
InChI Key: RFGMSGRWQUMJIR-UHFFFAOYSA-N
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Description

“2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Synthesis Analysis

The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which includes “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid”, involves the neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid” is consistent with its proposed structures as per NMR, elemental analysis, and IR spectroscopic analysis .


Chemical Reactions Analysis

The Boc-AAILs, including “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid”, have been used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The Boc-AAILs, including “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid”, are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Scientific Research Applications

Enantioselective Synthesis

A study by Alonso et al. (2005) details the enantioselective synthesis of a derivative of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. This synthesis starts from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and involves a direct preparation of a sulfate, highlighting the compound's utility in asymmetric synthesis processes (Alonso, Santacana, Rafecas, & Riera, 2005).

Polymorphic Forms and Molecular Conformation

Gebreslasie, Jacobsen, and Görbitz (2011) investigated the polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. They found that the molecule crystallizes in two polymorphic forms, with consistent molecular conformations across both. This research provides insights into the structural properties and potential pharmaceutical applications of such compounds (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis of Functionalized Amino Acid Derivatives

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, which are related to 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. These compounds were evaluated for their in vitro cytotoxicity against human cancer cell lines, demonstrating the compound's potential in designing new anticancer agents (Kumar et al., 2009).

Efficient Synthesis Techniques

Koseki, Yamada, and Usuki (2011) reported an efficient synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids. This study showcases the versatility and efficiency of synthesis techniques involving 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid derivatives (Koseki, Yamada, & Usuki, 2011).

Catalytic Applications

Heydari et al. (2007) explored the use of heteropoly acid H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, including derivatives of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. This research demonstrates the compound's role in facilitating chemoselective reactions, crucial for synthesizing protected amino acids used in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Future Directions

The future directions for “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid” could involve further exploration of its applicability in organic synthesis, particularly in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids could be a promising area of research .

properties

IUPAC Name

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMSGRWQUMJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid

CAS RN

856417-65-7
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Ward, MJ Anderton, P Bethel, J Breed, C Cook… - 2019 - ACS Publications
The RAS/MAPK pathway is a major driver of oncogenesis and is dysregulated in approximately 30% of human cancers, primarily by mutations in the BRAF or RAS genes. The …
Number of citations: 42 pubs.acs.org

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